molecular formula C15H24BNO4S B1405874 Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1011731-93-3

Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No. B1405874
CAS RN: 1011731-93-3
M. Wt: 325.2 g/mol
InChI Key: MSGDLFDNBJKWGC-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” is a chemical compound with a molecular weight of 325.24 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide . The InChI code is 1S/C15H24BNO4S/c1-11-10-12(8-9-13(11)22(18,19)17(6)7)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3 .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Benzenesulfonamide derivatives, specifically those containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, have been a focal point in research due to their intricate molecular structures and potential applications. Studies have delved into synthesizing various benzenesulfonamide derivatives, characterizing their molecular structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such analyses not only confirm the synthesized structures but also offer insights into their crystallographic and conformational attributes. Density functional theory (DFT) has been extensively used to calculate molecular structures, offering a comparative view against X-ray diffraction values. These studies shed light on the molecular electrostatic potential and frontier molecular orbitals of these compounds, revealing their physicochemical properties and potential applications in different fields (Huang et al., 2021), (Huang et al., 2021).

Molecular Electronics and Photonics

The structural uniqueness of benzenesulfonamide derivatives makes them potential candidates for applications in molecular electronics and photonics. For instance, the study of their molecular electrostatic potential and frontier molecular orbitals paves the way for understanding their interaction with light and other electromagnetic fields. This could be instrumental in designing new materials for organic photovoltaics or organic light-emitting diodes (OLEDs).

Antitumor and Biological Activities

Some benzenesulfonamide derivatives have been studied for their antitumor properties. The synthesis of novel derivatives and subsequent in vitro testing has shown promising activity against various cancer cell lines, highlighting their potential in cancer therapy. The structure-activity relationships of these compounds provide valuable insights for designing more effective antitumor agents (Sławiński & Brzozowski, 2006).

Chemical Genetics and Plant Biology

In the realm of plant biology and chemical genetics, certain benzenesulfonamide derivatives have been identified to mimic the triple response in Arabidopsis, a model organism in plant biology. This involves the synthesis and SAR (Structure-Activity Relationship) analysis of these compounds, shedding light on their potential as chemical tools for studying plant hormone pathways and responses (Oh et al., 2017).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312+P330, and P501 .

properties

IUPAC Name

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-11-10-12(8-9-13(11)22(18,19)17(6)7)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGDLFDNBJKWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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